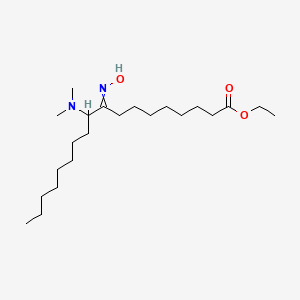
Ethyl 10-(dimethylamino)-9-(hydroxyimino)octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 10-(dimethylamino)-9-(hydroxyimino)octadecanoate is a complex organic compound with a unique structure that combines an ethyl ester, a dimethylamino group, and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 10-(dimethylamino)-9-(hydroxyimino)octadecanoate typically involves multiple steps, starting with the preparation of the precursor molecules. One common method involves the reaction of 10-(dimethylamino)octadecanoic acid with hydroxylamine to form the hydroxyimino derivative. This intermediate is then esterified with ethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 10-(dimethylamino)-9-(hydroxyimino)octadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 10-(dimethylamino)-9-(hydroxyimino)octadecanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 10-(dimethylamino)-9-(hydroxyimino)octadecanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. The dimethylamino group can interact with cellular membranes, affecting their permeability and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A compound with similar dimethylamino functionality but different applications.
Ethyl (hydroxyimino)cyanoacetate: Shares the hydroxyimino group but has different chemical properties and uses.
Uniqueness
Ethyl 10-(dimethylamino)-9-(hydroxyimino)octadecanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its long alkyl chain also contributes to its unique properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
54389-91-2 |
|---|---|
Molecular Formula |
C22H44N2O3 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
ethyl 10-(dimethylamino)-9-hydroxyiminooctadecanoate |
InChI |
InChI=1S/C22H44N2O3/c1-5-7-8-9-12-15-18-21(24(3)4)20(23-26)17-14-11-10-13-16-19-22(25)27-6-2/h21,26H,5-19H2,1-4H3 |
InChI Key |
GSTOKSZWDIOXHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=NO)CCCCCCCC(=O)OCC)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


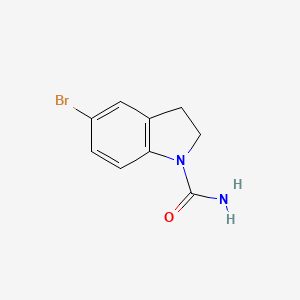
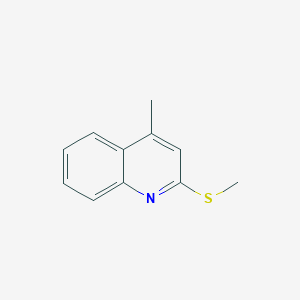
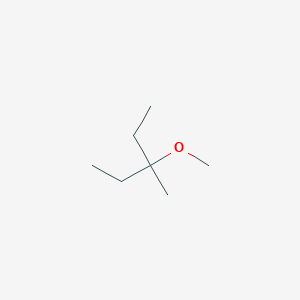

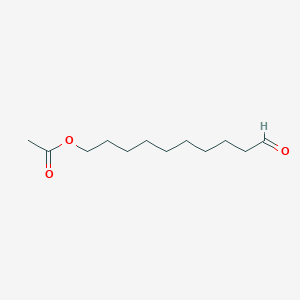

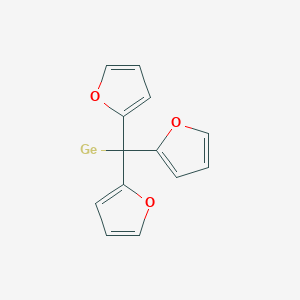
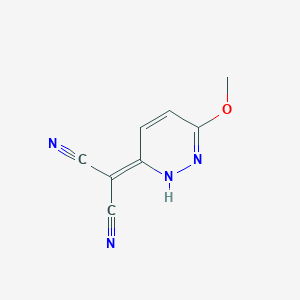
![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)

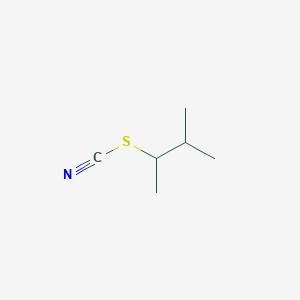
![1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride](/img/structure/B14638982.png)
![6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one](/img/structure/B14638983.png)

